IP7e

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

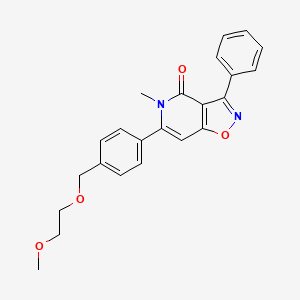

Structure

3D Structure

属性

IUPAC Name |

6-[4-(2-methoxyethoxymethyl)phenyl]-5-methyl-3-phenyl-[1,2]oxazolo[4,5-c]pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O4/c1-25-19(17-10-8-16(9-11-17)15-28-13-12-27-2)14-20-21(23(25)26)22(24-29-20)18-6-4-3-5-7-18/h3-11,14H,12-13,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCAACZFPADQMAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC2=C(C1=O)C(=NO2)C3=CC=CC=C3)C4=CC=C(C=C4)COCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

IP7e Nurr1 activator mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of the IP7e Nurr1 Activator

Executive Summary

The orphan nuclear receptor Nurr1 (NR4A2) is a critical transcription factor in the development and maintenance of midbrain dopaminergic neurons and a key modulator of inflammatory responses. Its role in neuroprotection and anti-inflammatory pathways has positioned it as a significant therapeutic target for neurodegenerative and inflammatory diseases, including Parkinson's disease and multiple sclerosis. Isoxazolo-pyridinone 7e (this compound) has been identified as a potent, orally bioavailable, and brain-penetrant activator of the Nurr1 signaling pathway. This document provides a detailed technical overview of the current understanding of this compound's mechanism of action. While cellular assays demonstrate robust activation of Nurr1-dependent transcription with an EC₅₀ in the low nanomolar range, biophysical studies suggest that this compound does not directly bind to the Nurr1 ligand-binding domain (LBD).[1] The primary established mechanism of action for this compound is the potentiation of Nurr1-mediated transrepression of the NF-κB signaling pathway, leading to a significant reduction in the expression of pro-inflammatory genes.[2][3] This guide synthesizes the available quantitative data, details key experimental protocols, and provides visual diagrams of the core signaling pathways to offer a comprehensive resource for researchers and drug development professionals.

Introduction to Nurr1 (NR4A2)

Nurr1 is a member of the NR4A subfamily of nuclear receptors, which also includes Nur77 (NR4A1) and NOR1 (NR4A3).[3] These are classified as orphan receptors because their endogenous ligands have not been definitively identified.

Structure and Function

Nurr1 possesses the canonical nuclear receptor structure, including an N-terminal activation function (AF-1) domain, a central DNA-binding domain (DBD), and a C-terminal ligand-binding domain (LBD).[3] The DBD binds to specific DNA sequences known as the NGFI-B response element (NBRE) as a monomer or the Nur response element (NurRE) as a dimer.[1][4]

Historically, the crystal structure of the Nurr1 LBD suggested it was "ligand-independent," as it appeared to lack a conventional ligand-binding pocket, with the space being occupied by bulky hydrophobic amino acid side chains.[4][5] However, more recent and sophisticated analyses using solution NMR spectroscopy and molecular dynamics have revealed that this pocket is highly dynamic and solvent-accessible.[6][7][8] It can expand and adapt to bind certain synthetic and natural ligands, such as unsaturated fatty acids and the antimalarial drug amodiaquine.[4][6][9]

Role in Neurobiology and Inflammation

Nurr1 is indispensable for the differentiation and long-term survival of midbrain dopaminergic neurons, the neuronal population that degenerates in Parkinson's disease.[4][10][11] Beyond its role in neurodevelopment, Nurr1 is a potent modulator of inflammation. In glial cells like microglia and astrocytes, Nurr1 functions to suppress the expression of neurotoxic pro-inflammatory mediators.[2][12] It achieves this primarily by inhibiting the activity of the master inflammatory transcription factor, NF-κB.[2][12]

This compound: A Potent Modulator of the Nurr1 Signaling Pathway

This compound (Isoxazolo-pyridinone 7e) is a synthetic small molecule identified as a highly potent activator of Nurr1-dependent transcription in cellular reporter assays.[13] It is cell-permeable, orally available, and demonstrates the ability to cross the blood-brain barrier, making it a valuable tool for in vivo studies.[3]

Core Mechanism of Action: Transrepression of NF-κB

The most well-documented mechanism of action for this compound involves the potentiation of Nurr1's anti-inflammatory function. Nurr1 exerts powerful repressive control over inflammatory gene expression by directly targeting the NF-κB pathway.

The process, known as transrepression, involves the following steps:

-

NF-κB Activation: In response to an inflammatory stimulus (e.g., lipopolysaccharide, LPS), the p65 subunit of NF-κB translocates to the nucleus and binds to the promoters of target inflammatory genes (e.g., TNFα, IL-1β, iNOS).

-

Nurr1 Docking: Nurr1 is recruited to these inflammatory gene promoters by docking directly onto the DNA-bound NF-κB-p65 protein.[12]

-

Co-repressor Recruitment: Nurr1 then recruits a multi-protein co-repressor complex, including CoREST (Co-repressor for element-1-silencing transcription factor).[12]

-

Transcriptional Repression: The Nurr1-CoREST complex actively clears NF-κB-p65 from the promoter, leading to the silencing of gene transcription and attenuation of the inflammatory response.[12]

Preventive treatment with this compound in animal models of multiple sclerosis has been shown to significantly down-regulate the expression of numerous NF-κB downstream target genes in the spinal cord, correlating directly with reduced disease severity.[2] This strongly indicates that this compound's therapeutic effects are mediated through the enhancement of this Nurr1-dependent transrepression pathway.[2][14]

References

- 1. Assessment of NR4A Ligands that Directly Bind and Modulate the Orphan Nuclear Receptor Nurr1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of Isoxazolo-Pyridinone 7e, a Potent Activator of the Nurr1 Signaling Pathway, on Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nurr1‐Based Therapies for Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nuclear receptor Nurr1 agonists enhance its dual functions and improve behavioral deficits in an animal model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure and function of Nurr1 identifies a class of ligand-independent nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Defining a canonical ligand-binding pocket in the orphan nuclear receptor Nurr1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. umimpact.umt.edu [umimpact.umt.edu]

- 8. Defining a canonical ligand-binding pocket in the orphan nuclear receptor Nurr1 | bioRxiv [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. Phosphodiesterase 7 Inhibition Preserves Dopaminergic Neurons in Cellular and Rodent Models of Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Critical Role of Nurr1 as a Mediator and Therapeutic Target in Alzheimer’s Disease-related Pathogenesis [aginganddisease.org]

- 12. A Nurr1/CoREST transrepression pathway attenuates neurotoxic inflammation in activated microglia and astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. The nuclear receptor Nurr1 is preferentially expressed in human pro-inflammatory macrophages and limits their inflammatory profile - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isoxazolo-pyridinone 7e (IP7e)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoxazolo-pyridinone 7e (IP7e), also known by its chemical name 6-[4-[(2-methoxyethoxy)methyl]phenyl]-5-methyl-3-phenyl-isoxazolo[4,5-c]pyridin-4(5H)-one, is a potent and selective activator of the Nuclear receptor related 1 protein (Nurr1, also known as NR4A2). Nurr1 is an orphan nuclear receptor crucial for the development and maintenance of dopaminergic neurons and plays a significant role in modulating inflammatory responses within the central nervous system (CNS). This compound has demonstrated therapeutic potential in preclinical models of neuroinflammatory diseases, primarily through its ability to suppress the pro-inflammatory transcription factor NF-κB. This technical guide provides a comprehensive overview of the chemical properties, synthesis (where available), biological activity, mechanism of action, and experimental protocols related to Isoxazolo-pyridinone 7e.

Chemical Properties and Structure

| Property | Value |

| IUPAC Name | 6-[4-[(2-methoxyethoxy)methyl]phenyl]-5-methyl-3-phenyl-isoxazolo[4,5-c]pyridin-4(5H)-one |

| Synonyms | This compound, Isoxazolo-pyridinone 7e |

| CAS Number | 500164-74-9 |

| Molecular Formula | C₂₃H₂₂N₂O₄ |

| Molecular Weight | 390.43 g/mol |

| Appearance | Solid |

| Solubility | DMSO: 100 mM (warmed), Ethanol: 20 mM |

| SMILES | COCCOCC1=CC=C(C2=CC(ON=C3C4=CC=CC=C4)=C3C(N2C)=O)C=C1 |

| InChI | InChI=1S/C23H22N2O4/c1-25-19(17-10-8-16(9-11-17)15-28-13-12-27-2)14-20-21(23(25)26)22(24-29-20)18-6-4-3-5-7-18/h3-11,14H,12-13,15H2,1-2H3 |

Synthesis

Biological Activity and Mechanism of Action

Isoxazolo-pyridinone 7e is a potent activator of Nurr1 signaling, with a reported EC₅₀ of 3.9 nM in a reporter assay. Nurr1 is an orphan nuclear receptor that plays a critical role in the development and function of midbrain dopaminergic neurons. Additionally, Nurr1 has a significant anti-inflammatory function in the central nervous system.

The primary mechanism of action for the anti-inflammatory effects of Isoxazolo-pyridinone 7e involves the transrepression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway . In inflammatory conditions, the p65 subunit of NF-κB translocates to the nucleus and drives the expression of numerous pro-inflammatory genes, including cytokines and chemokines. Nurr1, when activated by this compound, can interfere with this process. It is understood that Nurr1 cooperates with the CoREST (corepressor for REST) complex to repress NF-κB-mediated transcription. This leads to a downstream reduction in the expression of inflammatory mediators, thereby attenuating neuroinflammation.

Signaling Pathway of Isoxazolo-pyridinone 7e Action

Caption: Signaling pathway of Isoxazolo-pyridinone 7e.

Preclinical In Vivo Efficacy (EAE Model)

Isoxazolo-pyridinone 7e has been evaluated in the Experimental Autoimmune Encephalomyelitis (EAE) mouse model, a widely used preclinical model for multiple sclerosis.

Quantitative Data from EAE Studies

The following tables summarize the key findings from a study where EAE was induced in C57BL/6 mice, and this compound was administered preventively at a dose of 10 mg/kg twice daily by gavage.

Table 1: Clinical Score and Disease Progression in EAE Mice

| Parameter | Vehicle Control | Isoxazolo-pyridinone 7e (10 mg/kg) | P-value |

| Disease Incidence | Not specified | Reduced | < 0.05 |

| Mean Maximum Score | ~ 3.5 | ~ 2.0 | < 0.01 |

| Cumulative Disease Score | ~ 40 | ~ 20 | < 0.01 |

| Disease Onset | Delayed | Delayed | < 0.01 |

Table 2: Histopathological Analysis of Spinal Cords in EAE Mice

| Parameter | Vehicle Control (mean ± SEM) | Isoxazolo-pyridinone 7e (10 mg/kg) (mean ± SEM) | P-value |

| T Lymphocyte Infiltration (cells/section) | ~ 150 | ~ 50 | < 0.01 |

| Macrophage Infiltration (cells/section) | ~ 200 | ~ 75 | < 0.05 |

| Axonal Damage (% of damaged area) | ~ 1.2% | ~ 0.4% | < 0.01 |

| Demyelination (% of demyelinated area) | Not specified | Trend towards reduction | Not significant |

Table 3: Effect of this compound on NF-κB Downstream Gene Expression in the Spinal Cord of EAE Mice

| Gene Category | Representative Genes | Expression Change |

| Chemokines | Ccl2, Ccl5, Cxcl10 | Down-regulated |

| Cytokines | Il1b, Tnf | Down-regulated |

| Adhesion Molecules | Icam1, Vcam1 | Down-regulated |

| Interferon-inducible genes | Ifit1, Oas1a | Down-regulated |

Pharmacokinetics

Detailed pharmacokinetic parameters such as half-life (T₁/₂), maximum concentration (Cₘₐₓ), and area under the curve (AUC) for Isoxazolo-pyridinone 7e are not extensively reported in the literature. However, it has been described as having excellent oral bioavailability in mice and the ability to rapidly and extensively penetrate the brain.

Experimental Protocols

In Vivo EAE Model and this compound Administration

Objective: To induce Experimental Autoimmune Encephalomyelitis (EAE) in mice and evaluate the therapeutic efficacy of Isoxazolo-pyridinone 7e.

Materials:

-

C57BL/6 mice (female, 8-10 weeks old)

-

Myelin Oligodendrocyte Glycoprotein (MOG₃₅₋₅₅) peptide

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Pertussis toxin (PTX)

-

Isoxazolo-pyridinone 7e

-

Tween 80

-

Saline (0.9% NaCl)

Protocol:

-

EAE Induction:

-

Emulsify MOG₃₅₋₅₅ peptide in CFA at a final concentration of 2 mg/mL.

-

On day 0, immunize mice subcutaneously in the flanks with 100 µL of the MOG/CFA emulsion.

-

On day 0 and day 2, administer 200 ng of PTX intraperitoneally.

-

-

This compound Preparation and Administration:

-

Prepare a 10x stock solution of this compound in Tween 80.

-

For a final concentration of 10 mg/kg, dilute the stock solution in saline.

-

For preventive treatment, administer 10 mg/kg of this compound by oral gavage twice daily from day 7 to day 23 post-immunization.

-

The control group receives the vehicle (Tween 80 in saline) following the same schedule.

-

-

Monitoring and Evaluation:

-

Monitor the mice daily for clinical signs of EAE and record their body weight.

-

Score the clinical signs using a standardized scale (e.g., 0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: forelimb paralysis; 5: moribund).

-

At the end of the experiment, perfuse the mice and collect spinal cord tissue for histological and molecular analysis.

-

Experimental Workflow for EAE Study

Caption: Workflow for EAE induction and treatment with this compound.

Nurr1 Activation Reporter Assay

Objective: To quantify the activation of Nurr1 by Isoxazolo-pyridinone 7e in a cell-based assay.

Materials:

-

HEK293T or a suitable neuronal cell line (e.g., MN9D)

-

Expression plasmid for full-length Nurr1

-

Reporter plasmid containing Nurr1 response elements (NBRE) upstream of a luciferase gene

-

Transfection reagent

-

Cell culture medium and supplements

-

Isoxazolo-pyridinone 7e

-

Luciferase assay system

-

Luminometer

Protocol:

-

Cell Culture and Transfection:

-

Plate cells in a 96-well plate at an appropriate density.

-

Co-transfect the cells with the Nurr1 expression plasmid and the NBRE-luciferase reporter plasmid using a suitable transfection reagent.

-

-

Compound Treatment:

-

After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of Isoxazolo-pyridinone 7e or vehicle control (DMSO).

-

-

Luciferase Assay:

-

Incubate the cells for another 24 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.

-

-

Data Analysis:

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.

-

Plot the normalized luciferase activity against the log of the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.

-

Conclusion

Isoxazolo-pyridinone 7e is a valuable research tool for studying the role of Nurr1 in health and disease. Its potent activation of Nurr1 and subsequent suppression of NF-κB-mediated inflammation highlight its potential as a therapeutic candidate for neuroinflammatory disorders such as multiple sclerosis. The preclinical data in the EAE model are promising, demonstrating a significant reduction in disease severity, immune cell infiltration, and axonal damage. Further research is warranted to fully elucidate its pharmacokinetic profile and to explore its efficacy in other models of neurodegeneration and inflammation.

Attenuating Neuroinflammation: The Role of Isoxazolo-Pyridinone 7e (IP7e)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Neuroinflammation is a critical component in the pathogenesis of numerous neurodegenerative diseases. The activation of glial cells and the subsequent cascade of inflammatory events contribute significantly to neuronal damage and disease progression. This guide explores the therapeutic potential of Isoxazolo-Pyridinone 7e (IP7e), a potent activator of the Nurr1 signaling pathway, in mitigating neuroinflammation. Through a comprehensive review of preclinical data, this document provides a detailed overview of this compound's mechanism of action, its effects in a key animal model of neuroinflammation, and the experimental protocols utilized to elucidate its function.

Core Mechanism of Action: Nurr1 Activation and NF-κB Inhibition

This compound exerts its anti-inflammatory effects primarily through the activation of Nurr1 (Nuclear receptor related 1 protein), an orphan nuclear receptor crucial for the development and maintenance of dopaminergic neurons.[1] Nurr1 activation has been shown to have a neuroprotective role by suppressing the expression of inflammatory genes in microglia and astrocytes.[2] A key mechanism by which Nurr1 activation attenuates neuroinflammation is through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] The NF-κB pathway is a central regulator of inflammation, and its inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines and chemokines.[1]

References

The Isoxazolo-Pyridinone IP7e: A Technical Guide to its Inhibitory Effects on the NF-κB Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

IP7e, an isoxazolo-pyridinone derivative, has emerged as a potent, orally bioavailable, and brain-penetrant activator of the Nuclear receptor-related 1 protein (Nurr1; also known as NR4A2). While its primary mechanism of action is the activation of Nurr1, a key transcription factor in the development and maintenance of dopaminergic neurons, a significant downstream consequence of this activation is the transrepression of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This technical guide provides an in-depth overview of the effects of this compound on the NF-κB pathway, consolidating available data, detailing experimental methodologies, and visualizing the underlying molecular mechanisms. This document is intended to serve as a comprehensive resource for researchers investigating the anti-inflammatory and neuroprotective potential of this compound and other Nurr1 activators.

Introduction to this compound and the NF-κB Pathway

This compound was first identified as a highly potent activator of the Nurr1 signaling pathway with an EC50 of 3.9 nM in a Nurr1-dependent reporter assay using a murine midbrain dopaminergic neuronal cell line (MN9D). The NF-κB family of transcription factors are central regulators of inflammatory and immune responses.[1] Dysregulation of the NF-κB pathway is implicated in a wide range of inflammatory diseases, autoimmune disorders, and cancer. The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This allows the p50/p65 NF-κB heterodimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[1][2]

This compound's inhibitory effect on the NF-κB pathway is not direct but is mediated through its primary target, Nurr1. Nurr1 activation has been shown to exert anti-inflammatory effects by repressing the transcriptional activity of NF-κB.[3] This guide will explore the evidence for this indirect inhibition and provide the technical details necessary for its further investigation.

Quantitative Data on the Effects of this compound

To date, the primary quantitative data for this compound's biological activity focuses on its potency as a Nurr1 activator. Direct quantitative data on the inhibition of NF-κB pathway components by this compound, such as IC50 values for IKK inhibition or NF-κB-dependent reporter gene expression, are not yet available in the public domain. The inhibitory effects observed are a downstream consequence of Nurr1 activation.

The most relevant quantitative data comes from in vivo studies in a murine model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis. Preventive administration of this compound has been shown to down-regulate the expression of several NF-κB target genes in the spinal cord.

Table 1: Effect of Preventive this compound Treatment on NF-κB Target Gene Expression in the Spinal Cord of EAE Mice

| Gene Symbol | Gene Name | Fold Regulation (this compound vs. Vehicle) |

| Ccl2 | Chemokine (C-C motif) ligand 2 | -1.60 |

| Ccl3 | Chemokine (C-C motif) ligand 3 | -1.50 |

| Ccl5 | Chemokine (C-C motif) ligand 5 | -1.60 |

| Csf2 | Colony stimulating factor 2 (granulocyte-macrophage) | -1.80 |

| Cxcl10 | Chemokine (C-X-C motif) ligand 10 | -1.70 |

| Cxcl9 | Chemokine (C-X-C motif) ligand 9 | -1.50 |

| Icam1 | Intercellular adhesion molecule 1 | -1.50 |

| Igtp | Interferon gamma induced GTPase | -1.50 |

| Il1b | Interleukin 1 beta | -1.60 |

| Il6 | Interleukin 6 | -1.70 |

| Lta | Lymphotoxin alpha | -1.40 |

| Ltb | Lymphotoxin beta | -1.40 |

| Myd88 | Myeloid differentiation primary response gene (88) | -1.30 |

| Rela | v-rel avian reticuloendotheliosis viral oncogene homolog A | -1.30 |

| Stat1 | Signal transducer and activator of transcription 1 | -1.40 |

| Tnf | Tumor necrosis factor | -1.50 |

Data adapted from Montarolo et al., 2014. The study utilized a real-time PCR array to analyze the expression of 84 NF-κB-responsive genes.

Signaling Pathways and Mechanisms of Action

The inhibitory effect of this compound on the NF-κB pathway is a downstream consequence of Nurr1 activation. The proposed mechanism is a process known as transrepression, where Nurr1, upon activation by this compound, interacts with the p65 subunit of NF-κB. This interaction leads to the recruitment of a co-repressor complex, which includes CoREST, to the promoters of NF-κB target genes, thereby inhibiting their transcription.

References

A Technical Guide to Brain-Penetrant Nurr1 Agonists for Neurodegenerative Disease

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The orphan nuclear receptor Nurr1 (NR4A2) has emerged as a compelling therapeutic target for neurodegenerative diseases, particularly Parkinson's Disease (PD). Nurr1 is crucial for the development, maintenance, and survival of midbrain dopaminergic neurons, the primary cell type lost in PD. Furthermore, Nurr1 exhibits potent anti-inflammatory effects in the central nervous system, addressing the growing recognition of neuroinflammation's role in disease progression. This technical guide provides an in-depth overview of the current landscape of brain-penetrant Nurr1 agonists, detailing their preclinical and clinical development. It includes a summary of quantitative data for key compounds, detailed experimental protocols for their evaluation, and visualizations of the core signaling pathways and experimental workflows.

The Nurr1 Signaling Pathway in Neurodegeneration

Nurr1 is a ligand-activated transcription factor that plays a dual role in the brain: promoting dopaminergic neuron health and suppressing neuroinflammation.[1][2] Its expression is diminished in the brains of patients with Parkinson's disease, making its activation a promising therapeutic strategy.[3][4] Nurr1 can function as a monomer, a homodimer, or a heterodimer with the retinoid X receptor (RXR).[1] This partnership with RXR is a key mechanism for regulating the transcription of genes essential for dopaminergic function.

Pro-dopaminergic Signaling

As a transcription factor, Nurr1 directly binds to the promoter regions of genes critical for dopamine (B1211576) synthesis, packaging, and reuptake. These include:

-

Tyrosine Hydroxylase (TH): The rate-limiting enzyme in dopamine synthesis.

-

Vesicular Monoamine Transporter 2 (VMAT2): Responsible for packaging dopamine into synaptic vesicles.

-

Dopamine Transporter (DAT): Mediates the reuptake of dopamine from the synaptic cleft.[5][6]

-

Glial cell line-derived neurotrophic factor (GDNF) receptor c-Ret: Nurr1 regulates the transcription of the GDNF receptor, which is critical for the survival of dopaminergic neurons.[1]

By activating the transcription of these genes, Nurr1 agonists can enhance dopamine neurotransmission and provide neuroprotection.

Anti-inflammatory Signaling

In microglia and astrocytes, Nurr1 acts as a transcriptional repressor of pro-inflammatory genes.[1][4] It achieves this by tethering to and inhibiting the activity of other transcription factors, such as NF-κB, which are key drivers of the inflammatory response. This transrepression mechanism reduces the production of inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), thereby protecting neurons from inflammatory damage.[1]

Figure 1: Nurr1's dual signaling pathways in the central nervous system.

Brain-Penetrant Nurr1 Agonists in Development

Several small molecule Nurr1 agonists are under investigation, with some showing promising brain penetration and efficacy in preclinical models. The following table summarizes the available quantitative data for some of the most cited compounds.

| Compound | Type | In Vitro Potency (EC50/Kd) | Brain Penetration | Key Preclinical Findings | Clinical Status |

| Amodiaquine (AQ) & Chloroquine (CQ) | 4-aminoquinoline | AQ: EC50 ~20 µMCQ: EC50 ~50 µM | Yes | Ameliorate behavioral defects in a rodent model of PD.[4] | FDA-approved for malaria, repurposed for investigation. |

| 4A7C-301 | 4-amino-7-chloroquinoline derivative | >20-fold more potent than chloroquine | Yes | Robust neuroprotective effects in vitro; protects dopaminergic neurons in MPTP and α-synuclein mouse models of PD.[7][8] | Preclinical |

| SA00025 | Novel agonist | Data not publicly available | Yes | Modulated expression of dopaminergic genes in the substantia nigra of rats.[9] | Preclinical |

| IRX4204 | Selective RXR agonist | Data not publicly available | Yes, reaches nM concentrations in the brain. | Activates Nurr1 downstream signaling and attenuates motor deficits in a rat model of PD.[10][11][12] | Preclinical |

| HL192 | Small molecule | Data not publicly available | Yes (orally administered) | Improved behavioral deficits in animal models of PD.[13] | Phase 1 Clinical Trial (as of late 2023).[13][14] |

| ATH-399A | Small molecule | Data not publicly available | Yes (orally administered) | Aims to boost the activity of dopamine cells and slow disease progression. | Phase 1 Clinical Trial.[15] |

| Isoxazolo-pyridinone 7e (IP7e) | Small molecule | Data not publicly available | High oral bioavailability (95%) and extensive brain absorption. | Attenuates inflammation and neurodegeneration by inhibiting the NF-κB pathway.[5] | Preclinical |

Key Experimental Protocols

The evaluation of brain-penetrant Nurr1 agonists involves a series of in vitro and in vivo assays to determine their potency, selectivity, brain penetrance, and efficacy.

In Vitro Efficacy: Gal4 Hybrid Reporter Gene Assay

This assay is commonly used to quantify the ability of a compound to activate the ligand-binding domain (LBD) of Nurr1.

Principle: A chimeric receptor is created by fusing the DNA-binding domain (DBD) of the yeast transcription factor Gal4 to the LBD of Nurr1. This construct is co-transfected into cells with a reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activation sequence (UAS). If a compound binds to and activates the Nurr1 LBD, the Gal4 DBD will bind to the UAS and drive the expression of luciferase, which can be quantified as a measure of receptor activation.[16][17]

Detailed Protocol:

-

Cell Culture: HEK293T cells are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and sodium pyruvate.

-

Transfection: Cells are seeded in 96-well plates and co-transfected with three plasmids:

-

pFA-CMV-Nurr1-LBD (expressing the Gal4 DBD-Nurr1 LBD fusion protein).

-

pFR-Luc (containing the firefly luciferase reporter gene downstream of a Gal4 UAS).

-

pRL-SV40 (expressing Renilla luciferase under a constitutive promoter, used for normalization). Lipofectamine is typically used as the transfection reagent.

-

-

Compound Treatment: 24 hours post-transfection, the medium is replaced with fresh medium containing the test compounds at various concentrations. A vehicle control (e.g., DMSO) is also included.

-

Luciferase Assay: After 24 hours of incubation with the compounds, the cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system. Firefly luciferase activity is normalized to Renilla luciferase activity to control for transfection efficiency and cell viability.

-

Data Analysis: The fold activation is calculated relative to the vehicle control. EC50 values are determined by fitting the dose-response data to a sigmoidal curve.

In Vivo Models of Parkinson's Disease

3.2.1. 6-Hydroxydopamine (6-OHDA) Rat Model

This is a widely used neurotoxin-based model that selectively destroys dopaminergic neurons.

Principle: 6-OHDA is a neurotoxin that is taken up by dopaminergic neurons via the dopamine transporter.[1] Once inside the neuron, it generates reactive oxygen species, leading to oxidative stress and cell death. Since 6-OHDA does not cross the blood-brain barrier, it must be injected directly into the brain.[1]

Detailed Protocol:

-

Animal Preparation: Adult male Sprague-Dawley rats are anesthetized and placed in a stereotaxic frame.

-

Stereotaxic Injection: A small hole is drilled in the skull over the target area. A solution of 6-OHDA (typically 2-4 mg/mL in saline with 0.02% ascorbic acid to prevent oxidation) is injected unilaterally into the medial forebrain bundle (MFB) or the substantia nigra.[18]

-

Post-operative Care: Animals are monitored for recovery and may require supportive care.

-

Behavioral Testing: Motor deficits are assessed 2-3 weeks post-lesion using tests such as the apomorphine- or amphetamine-induced rotation test, cylinder test, and stepping test.

-

Histological Analysis: At the end of the study, brains are collected for immunohistochemical analysis of tyrosine hydroxylase (TH) to quantify the extent of dopaminergic neuron loss.

3.2.2. AAV-α-Synuclein Overexpression Model

This model recapitulates the progressive nature of α-synuclein pathology seen in Parkinson's disease.

Principle: An adeno-associated virus (AAV) vector carrying the gene for human α-synuclein (wild-type or a familial PD mutant) is injected into the substantia nigra.[15][19] This leads to the overexpression and aggregation of α-synuclein in dopaminergic neurons, causing progressive neurodegeneration.[15][19][20]

Detailed Protocol:

-

AAV Vector Production: High-titer AAV vectors (e.g., AAV2 or AAV5 serotype) expressing human α-synuclein are produced and purified.

-

Stereotaxic Injection: Similar to the 6-OHDA model, rats or mice are anesthetized and receive a unilateral injection of the AAV-α-synuclein vector into the substantia nigra.

-

Time Course: The model develops progressively over several weeks to months, allowing for the study of disease progression and the effects of therapeutic interventions at different stages.

-

Behavioral and Histological Assessment: A battery of motor and non-motor behavioral tests are performed at various time points. Brains are analyzed for α-synuclein aggregation (pS129-α-synuclein), TH-positive neuron loss, and neuroinflammation.

In Vivo Pharmacodynamics: Microdialysis

This technique allows for the measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in freely moving animals.

Principle: A small, semi-permeable probe is implanted into the brain region of interest (e.g., the striatum).[3][5] The probe is perfused with an artificial cerebrospinal fluid (aCSF), and small molecules from the extracellular fluid, such as dopamine, diffuse across the membrane into the perfusate (dialysate).[3][5] The dialysate is collected and analyzed to determine the concentration of the neurotransmitter.

Detailed Protocol:

-

Probe Implantation: A guide cannula is surgically implanted above the target brain region. On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

Perfusion: The probe is perfused with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Sample Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant to prevent dopamine degradation.

-

Analysis: The concentration of dopamine in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

-

Data Interpretation: Changes in dopamine levels in response to drug administration can be monitored over time.

Behavioral Assessments in Rodent Models

A variety of behavioral tests are used to assess motor function in rodent models of Parkinson's disease.[9][10][21][22][23]

-

Cylinder Test: Assesses forelimb akinesia and asymmetry. The animal is placed in a transparent cylinder, and the number of times it uses its impaired (contralateral to the lesion) and unimpaired (ipsilateral) forelimbs to touch the cylinder wall for support is counted.

-

Stepping Test: Measures forelimb akinesia. The experimenter holds the animal and moves it sideways along a surface, counting the number of adjusting steps made with each forelimb.

-

Rotarod Test: Evaluates motor coordination and balance. The animal is placed on a rotating rod, and the latency to fall is measured.

-

Apomorphine/Amphetamine-Induced Rotations: In unilaterally lesioned animals, dopamine agonists (apomorphine) or releasing agents (amphetamine) induce rotational behavior. The direction and number of rotations are indicative of the extent of the lesion and the effect of treatment.

Visualization of Workflows

Drug Discovery and Screening Workflow

Figure 2: A typical workflow for the discovery and initial characterization of Nurr1 agonists.

In Vivo Efficacy Testing Workflow

Figure 3: A generalized workflow for evaluating the in vivo efficacy of a candidate Nurr1 agonist.

Conclusion and Future Directions

The development of brain-penetrant Nurr1 agonists represents a highly promising, disease-modifying strategy for neurodegenerative disorders like Parkinson's disease. The dual mechanism of action, combining neuroprotection of dopaminergic neurons with suppression of neuroinflammation, offers a comprehensive therapeutic approach. The progression of compounds like HL192 and ATH-399A into clinical trials is a significant milestone for the field. Future research will likely focus on the development of more potent and selective Nurr1 modulators, the identification of biomarkers to track target engagement in patients, and the exploration of Nurr1 agonists for other neurodegenerative conditions where neuroinflammation and neuronal loss are key pathological features. This technical guide serves as a foundational resource for researchers dedicated to advancing this exciting area of drug discovery.

References

- 1. The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]

- 2. The 6-hydroxydopamine Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Video: The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]

- 7. An optimized Nurr1 agonist provides disease-modifying effects in Parkinson’s disease models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. news-medical.net [news-medical.net]

- 9. View of Animal Models of Parkinson’s Disease | Exon Publications [exonpublications.com]

- 10. Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biospective.com [biospective.com]

- 12. Selective brain penetrable Nurr1 transactivator for treating Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. neurologylive.com [neurologylive.com]

- 15. Adeno-Associated Virus Expression of α-Synuclein as a Tool to Model Parkinson’s Disease: Current Understanding and Knowledge Gaps [aginganddisease.org]

- 16. eubopen.org [eubopen.org]

- 17. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - US [thermofisher.com]

- 19. Adeno-Associated Virus Expression of α-Synuclein as a Tool to Model Parkinson’s Disease: Current Understanding and Knowledge Gaps - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The AAV-α-Synuclein Model of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. spandidos-publications.com [spandidos-publications.com]

- 23. mdpi.com [mdpi.com]

Pharmacological Properties of IP7e: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

IP7e, chemically identified as 6-(4-((2-methoxyethoxy)methyl)phenyl)-5-methyl-3-phenylisoxazolo(4,5-c)pyridin-4(5H)-one, is a potent, orally bioavailable, and brain-penetrant small molecule activator of the Nurr1 signaling pathway. It has demonstrated significant efficacy in preclinical models of neuroinflammation, particularly in the experimental autoimmune encephalomyelitis (EAE) model of multiple sclerosis. This compound exerts its anti-inflammatory effects through the activation of the orphan nuclear receptor Nurr1, which subsequently inhibits the pro-inflammatory NF-κB signaling cascade. Notably, evidence suggests that this compound activates Nurr1 via an indirect mechanism, as it does not directly bind to the canonical ligand-binding domain (LBD) of the receptor. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, potency, in vivo efficacy, and the experimental protocols used for its characterization.

Introduction

The orphan nuclear receptor Nurr1 (NR4A2) is a critical transcription factor for the development, maintenance, and survival of dopaminergic neurons and plays a key role in modulating inflammatory responses within the central nervous system (CNS).[1] Its ability to suppress neuroinflammation, primarily by antagonizing the NF-κB pathway, has made it an attractive therapeutic target for neurodegenerative and neuroinflammatory diseases.[1][2]

This compound has emerged as a potent activator of the Nurr1 signaling pathway.[1] It is one of the few reported activators with high potency and favorable pharmacokinetic properties, including excellent oral bioavailability and the ability to cross the blood-brain barrier.[1] This guide synthesizes the current knowledge on the pharmacological profile of this compound.

Mechanism of Action

The primary mechanism of action of this compound is the activation of the Nurr1 signaling pathway.[1] Nurr1, in turn, functions as a transcriptional repressor of pro-inflammatory genes by inhibiting the activity of the master inflammatory transcription factor, NF-κB.[1]

A significant and intriguing aspect of this compound's mechanism is that it does not appear to directly bind to the ligand-binding domain (LBD) of Nurr1. A protein NMR structural footprinting assay failed to show direct binding of this compound to the Nurr1 LBD. This suggests that this compound activates Nurr1 through an indirect mechanism, which could involve binding to a different domain on the receptor, interaction with a co-regulatory protein, or inhibition of a Nurr1 repressor. Further studies are required to elucidate the precise molecular interactions.

Signaling Pathway Diagram

Caption: Proposed signaling pathway for this compound.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Potency

| Parameter | Value | Assay System | Reference |

| EC50 | 3.9 nM | Nurr1-dependent transcriptional reporter assay in MN9D cells | [3] |

Table 2: In Vivo Efficacy and Dosing

| Parameter | Value | Animal Model | Reference |

| Dosing Regimen | 10 mg/kg | MOG35-55 induced EAE in female C57BL/6J mice | [3] |

| Administration | Oral gavage, twice daily (preventive) | MOG35-55 induced EAE in female C57BL/6J mice | [3] |

Table 3: Physicochemical and Pharmacokinetic Properties

| Parameter | Value/Description | Reference |

| Chemical Formula | C23H22N2O4 | |

| Molecular Weight | 390.43 g/mol | |

| Oral Bioavailability | Excellent (reported as 95%) | [1] |

| Blood-Brain Barrier | Permeable | [1] |

| Cmax | Data not available | |

| Tmax | Data not available | |

| Half-life (t1/2) | Data not available |

Note: Specific quantitative pharmacokinetic parameters (Cmax, Tmax, half-life) are not currently available in the public literature.

Table 4: Selectivity Profile

| Target | Activity | Reference |

| Nurr1 (NR4A2) | Potent activator | [1][3] |

| NR4A Subfamily (e.g., Nur77, NOR-1) | Reported to be highly specific for Nurr1 | [1] |

Note: Quantitative EC50 or Ki values for other NR4A family members to confirm selectivity are not currently available in the public literature.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound.

Nurr1 Transcriptional Reporter Assay (Adapted)

This protocol is a representative method for determining the in vitro potency of compounds like this compound on Nurr1 activity.

Objective: To quantify the activation of Nurr1-mediated gene transcription by this compound.

Materials:

-

MN9D (murine dopaminergic neuronal) cell line

-

DMEM, 10% FBS, Penicillin-Streptomycin

-

Nurr1 expression plasmid

-

Luciferase reporter plasmid containing Nurr1 binding elements (e.g., NBRE-luc)

-

Transfection reagent (e.g., Lipofectamine)

-

This compound stock solution (in DMSO)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Culture: Maintain MN9D cells in DMEM supplemented with 10% FBS and antibiotics at 37°C and 5% CO2.

-

Transfection:

-

Plate cells in 96-well plates to reach 70-80% confluency on the day of transfection.

-

Co-transfect cells with the Nurr1 expression plasmid and the NBRE-luc reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol. A control plasmid (e.g., Renilla luciferase) can be co-transfected for normalization.

-

-

Compound Treatment:

-

24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of this compound or vehicle (DMSO).

-

Incubate for an additional 24 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure luciferase activity using a luminometer according to the assay kit manufacturer's instructions.

-

If a normalization plasmid was used, measure its activity as well.

-

-

Data Analysis:

-

Normalize firefly luciferase activity to the control (Renilla) luciferase activity.

-

Plot the normalized luciferase activity against the log concentration of this compound.

-

Calculate the EC50 value using a non-linear regression curve fit (e.g., four-parameter logistic equation).

-

MOG35-55 Induced Experimental Autoimmune Encephalomyelitis (EAE)

This is the primary in vivo model used to evaluate the efficacy of this compound against multiple sclerosis-like pathology.

Objective: To induce a T-cell mediated autoimmune disease in mice that mimics aspects of multiple sclerosis to test the therapeutic potential of this compound.

Materials:

-

Female C57BL/6J mice (8-10 weeks old)

-

Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

-

Pertussis toxin (PTX)

-

Sterile PBS and saline (0.9% NaCl)

-

This compound, Tween 80

Procedure:

-

Immunization (Day 0):

-

Prepare an emulsion of MOG35-55 in CFA. Dissolve MOG35-55 in sterile PBS to a final concentration of 2 mg/mL. Emulsify this solution 1:1 with CFA (containing 4 mg/mL M. tuberculosis) by drawing the mixture through an emulsifying needle or by sonication until a thick, stable emulsion is formed.

-

Anesthetize mice and inject 100-200 µL of the emulsion subcutaneously, distributed over two sites on the flank.

-

Administer 200 ng of PTX in 100 µL of sterile PBS intraperitoneally (i.p.).

-

-

PTX Boost (Day 2):

-

Administer a second dose of 200 ng of PTX i.p.

-

-

This compound Administration (Preventive Regimen):

-

Prepare the this compound dosing solution (10 mg/kg). Dissolve this compound in Tween 80 to create a 10x stock solution. For administration, dilute the stock solution in saline to the final concentration.

-

Starting on day 7 post-immunization, administer this compound or vehicle control (Tween 80 in saline) via oral gavage twice daily.

-

-

Clinical Scoring:

-

Monitor mice daily for clinical signs of EAE starting from day 7.

-

Score the disease severity on a scale of 0-5:

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness or wobbly gait

-

3: Complete hind limb paralysis

-

4: Hind limb paralysis and forelimb weakness

-

5: Moribund or dead

-

-

-

Tissue Collection:

-

At the end of the experiment (e.g., day 24), euthanize mice and perfuse with PBS followed by 4% paraformaldehyde.

-

Collect spinal cords for histological and immunohistochemical analysis.

-

Experimental Workflow Diagram

Caption: Workflow for in vivo testing of this compound in the EAE model.

Immunohistochemistry for T-cells and Macrophages

Objective: To visualize and quantify the infiltration of T-lymphocytes (CD3+) and macrophages (IB4+) in the spinal cord of EAE mice.

Materials:

-

Paraffin-embedded or frozen spinal cord sections

-

Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

-

Blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)

-

Primary antibodies: Rabbit anti-CD3, Biotinylated Isolectin B4 (IB4)

-

Secondary antibody: Goat anti-rabbit IgG (fluorescently labeled)

-

Streptavidin-conjugated fluorophore

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Deparaffinization and Rehydration (for paraffin (B1166041) sections):

-

Incubate slides in xylene, followed by a graded series of ethanol (B145695) (100%, 95%, 70%), and finally in distilled water.

-

-

Antigen Retrieval:

-

Heat sections in antigen retrieval solution (e.g., in a microwave or water bath) for 10-20 minutes. Let cool to room temperature.

-

-

Permeabilization and Blocking:

-

Wash sections in PBS.

-

Incubate in blocking buffer for 1 hour at room temperature to block non-specific binding sites.

-

-

Primary Antibody Incubation:

-

Incubate sections with primary antibodies (anti-CD3 and IB4) diluted in blocking buffer overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody and Streptavidin Incubation:

-

Wash sections three times in PBS.

-

Incubate with the appropriate fluorescently labeled secondary antibody (for CD3) and streptavidin-fluorophore (for IB4) for 1-2 hours at room temperature, protected from light.

-

-

Counterstaining and Mounting:

-

Wash sections three times in PBS.

-

Incubate with DAPI for 5-10 minutes to stain cell nuclei.

-

Wash sections and mount with an anti-fade mounting medium.

-

-

Imaging and Analysis:

-

Visualize sections using a fluorescence microscope.

-

Capture images of the spinal cord white matter tracts.

-

Quantify the number of CD3+ and IB4+ cells per area to determine the extent of immune cell infiltration.

-

RT-PCR for NF-κB Target Genes

Objective: To measure the expression levels of NF-κB downstream target genes in the spinal cord to assess the molecular effect of this compound.

Materials:

-

Spinal cord tissue

-

RNA extraction kit (e.g., RNeasy Kit)

-

Reverse transcription kit

-

qPCR instrument and reagents (e.g., SYBR Green Master Mix)

-

Primers for NF-κB target genes (e.g., IL-1β, TNF-α, iNOS) and a housekeeping gene (e.g., GAPDH)

Procedure:

-

RNA Extraction:

-

Homogenize spinal cord tissue and extract total RNA using a commercial kit according to the manufacturer's protocol.

-

Assess RNA quality and quantity using a spectrophotometer.

-

-

cDNA Synthesis:

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

-

Quantitative PCR (qPCR):

-

Set up qPCR reactions using SYBR Green Master Mix, cDNA template, and specific primers for the target genes and the housekeeping gene.

-

Run the qPCR reaction in a real-time PCR cycler.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and comparing the this compound-treated group to the vehicle-treated group.

-

Conclusion

This compound is a potent, orally active activator of the Nurr1 signaling pathway with demonstrated anti-inflammatory and neuroprotective effects in a preclinical model of multiple sclerosis. Its unique, indirect mechanism of activating Nurr1 presents a novel pharmacological approach to targeting this orphan nuclear receptor. While its preclinical efficacy is promising, a more detailed characterization of its pharmacokinetic profile, selectivity, and the precise molecular mechanism of its indirect Nurr1 activation is warranted to fully understand its therapeutic potential for neuroinflammatory and neurodegenerative diseases. The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug development professionals working with this compound and other Nurr1 modulators.

References

- 1. Effects of Isoxazolo-Pyridinone 7e, a Potent Activator of the Nurr1 Signaling Pathway, on Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Critical Role of Nurr1 as a Mediator and Therapeutic Target in Alzheimer’s Disease-related Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

IP7e as a Therapeutic Agent in Experimental Autoimmune Encephalomyelitis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is the most extensively utilized animal model for multiple sclerosis (MS), a chronic, inflammatory, and demyelinating disease of the central nervous system (CNS).[1][2] EAE mimics many of the key pathological features of MS, including inflammation, demyelination, axonal loss, and gliosis, making it an invaluable tool for investigating disease pathogenesis and for the preclinical evaluation of novel therapeutic agents.[1][3] This document provides a detailed technical guide on the investigation of Isoxazolo-pyridinone 7e (IP7e), a potent and orally active activator of the Nurr1 signaling pathway, as a potential therapeutic agent for EAE.[4][5]

This compound is a brain-penetrant small molecule with a reported EC50 value of 3.9 nM for Nurr1 activation.[5][6][7] Nurr1 (also known as NR4A2) is an orphan nuclear receptor that plays a crucial role in the development and maintenance of dopaminergic neurons and has been shown to have potent anti-inflammatory functions.[4][8] Notably, Nurr1 expression is down-regulated in peripheral blood mononuclear cells of MS patients, suggesting that activation of this pathway could be a viable therapeutic strategy.[4] This guide will synthesize the available preclinical data on this compound in the EAE model, detailing its mechanism of action, experimental protocols, and quantitative outcomes.

Core Mechanism of Action: Nurr1 Activation and NF-κB Repression

The primary mechanism through which this compound is proposed to exert its anti-inflammatory effects in the CNS is via the activation of the orphan nuclear receptor Nurr1. Nurr1 acts as a transcriptional regulator and has been identified as a key modulator of inflammation. Specifically, activated Nurr1 can repress the activity of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[4] NF-κB is a central mediator of the inflammatory response, driving the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules that are pivotal to the pathogenesis of EAE and MS.[4]

By activating Nurr1, this compound is hypothesized to inhibit the NF-κB signaling cascade, leading to a down-regulation of its downstream target genes.[4] This results in the attenuation of the inflammatory milieu within the CNS, reducing immune cell infiltration and subsequent neurodegeneration.[4]

Figure 1: Proposed signaling pathway of this compound in modulating neuroinflammation.

Preclinical Efficacy in the EAE Model

The effects of this compound have been evaluated in a chronic EAE model induced by myelin oligodendrocyte glycoprotein (B1211001) (MOG)35-55 peptide in C57BL/6J mice.[4][5] The studies investigated two distinct treatment paradigms: a preventive regimen and a therapeutic regimen.

Preventive Treatment Regimen

In the preventive protocol, this compound administration was initiated before the onset of clinical symptoms, allowing for the assessment of its ability to delay or prevent disease development.

Figure 2: Experimental workflow for the preventive this compound treatment in EAE mice.

Preventive administration of this compound demonstrated significant efficacy in ameliorating EAE.[4] The treatment delayed the onset of the disease, reduced its incidence and severity, and mitigated the associated weight loss.[4]

Table 1: Clinical Outcomes of Preventive this compound Treatment in EAE Mice

| Clinical Parameter | Vehicle Control Group (n=10) | This compound Group (n=9) | Statistical Significance |

|---|---|---|---|

| Median Clinical Score | Higher | Significantly Decreased | p<0.01 |

| Cumulative Clinical Score | Higher | Significantly Decreased | p<0.05 |

| Maximum Clinical Score | Higher | Significantly Decreased | p<0.01 |

| Weight Loss | More Severe | Significantly Reduced | p<0.05 |

| Disease-Free Mice (%) | Lower | Increased | Not specified |

Data synthesized from Montarolo et al., 2014.[4]

Histopathological analysis of the spinal cords revealed that preventive this compound treatment led to a significant reduction in neuroinflammatory and neurodegenerative markers.

Table 2: Histopathological and Cellular Outcomes of Preventive this compound Treatment

| Parameter (Spinal Cord) | Vehicle Control Group (n=5) | This compound Group (n=5) | Statistical Significance |

|---|---|---|---|

| Axonal Damage Area (%) | Higher | Significantly Decreased | p<0.01 |

| Demyelination Area (%) | Higher | Trend towards decrease | p=0.08 |

| Perivascular Infiltrates | Higher | Trend towards reduction | p=0.09 |

| Infiltrated Macrophages (IB4+) | Higher | Significantly Decreased | p<0.05 |

| Infiltrated T Lymphocytes (CD3+) | Higher | Significantly Decreased | p<0.05 |

Data synthesized from Montarolo et al., 2014.[9]

Molecular analysis confirmed that the clinical and histopathological improvements were associated with the down-regulation of NF-κB signaling target genes in the spinal cord.

Table 3: Down-regulation of NF-κB Target Genes with Preventive this compound Treatment

| Gene Name | Gene Symbol | Fold Regulation | p-value | Function |

|---|---|---|---|---|

| CD74 antigen | Cd74 | -6.81 | 0.033 | Apoptosis |

| Complement component 3 | C3 | -6.29 | 0.036 | Inflammation |

| Interleukin 1 alpha | Il1a | -5.24 | 0.033 | Cytokines and Chemokines |

| Chemokine (C-C motif) receptor 5 | Ccr5 | -4.60 | 0.019 | Inflammation |

| Signal transducer and activator of transcription 1 | Stat1 | -4.31 | 0.042 | Transcription Factor, NF-kB pathway |

| Selectin, endothelial cell | Sele | -4.14 | 0.002 | NF-kB pathway |

| Lymphotoxin B | Ltb | -4.09 | 0.034 | Cytokines and Chemokines, Immune Response |

| Chemokine (C-C motif) ligand 12 | Ccl12 | -3.96 | 0.012 | Cytokines and Chemokines |

Data extracted from Montarolo et al., 2014 and associated data files.

Therapeutic Treatment Regimen

To assess this compound's potential in treating established disease, a therapeutic protocol was employed where the compound was administered after the mice had already developed clinical signs of EAE.

Figure 3: Experimental workflow for the therapeutic this compound treatment in EAE mice.

In stark contrast to the preventive regimen, the therapeutic administration of this compound did not influence the course of EAE.[4] There were no significant differences in clinical scores, weight loss, or histopathological parameters between the this compound-treated and vehicle-treated groups.[4]

Table 4: Clinical and Histopathological Outcomes of Therapeutic this compound Treatment

| Parameter | Vehicle Control Group | This compound Group | Statistical Significance |

|---|---|---|---|

| Median Clinical Course | No Difference | No Difference | p>0.05 |

| Cumulative Clinical Score | No Difference | No Difference | p>0.05 |

| Maximum Clinical Score | No Difference | No Difference | p>0.05 |

| Weight Loss | No Difference | No Difference | p>0.05 |

| Axonal Damage | No Difference | No Difference | Not specified |

| Demyelination | No Difference | No Difference | Not specified |

| Perivascular Infiltrates | No Difference | No Difference | Not specified |

Data synthesized from Montarolo et al., 2014. Sample sizes: n=9 (vehicle) and n=8 (this compound) for clinical data; n=5 (vehicle) and n=4 (this compound) for histology.[4]

Detailed Experimental Protocols

EAE Induction

-

Animals: Female C57BL/6J mice, 6-8 weeks old, were used for the studies.[5]

-

Antigen: Mice were immunized subcutaneously with 200 µg of MOG35-55 peptide.[4]

-

Adjuvant: The MOG peptide was emulsified in Complete Freund's Adjuvant (CFA) containing 4 mg/ml of Mycobacterium tuberculosis.[4]

-

Pertussis Toxin: Mice received two intraperitoneal injections of 200 ng of pertussis toxin, one at the time of immunization (day 0) and another 48 hours later (day 2).[4]

This compound Administration

-

Compound: Isoxazolo-pyridinone 7e (this compound).

-

Dosage: 10 mg/kg body weight.[5]

-

Formulation: The compound was administered via oral gavage.[5]

-

Regimens:

Clinical Assessment

-

Monitoring: Mice were weighed and scored daily for clinical signs of EAE in a blinded fashion.[4]

-

Scoring Scale:

-

0: No clinical signs.

-

1: Limp tail.

-

2: Hind limb weakness.

-

3: Complete hind limb paralysis.

-

4: Hind limb paralysis and forelimb weakness.

-

5: Moribund or dead.

-

Histopathological Analysis

-

Tissue Preparation: At the end of the treatment period (day 23 for preventive, day 36 for therapeutic), mice were euthanized, and spinal cords were collected and fixed.[4] Coronal sections of the spinal cord were prepared.[4][9]

-

Staining Methods:

-

Inflammation: Hematoxylin and Eosin (H&E) staining was used to visualize perivascular inflammatory infiltrates.[4]

-

Demyelination: Luxol Fast Blue staining was used to assess the extent of myelin loss.[9]

-

Axonal Damage: Bielschowsky silver staining was employed to measure axonal loss and damage.[9]

-

Immunohistochemistry: Specific antibodies were used to identify infiltrated immune cells: IB4 for macrophages and anti-CD3 for T lymphocytes.[4]

-

-

Quantification: The extent of neuronal damage, demyelination, and cellular infiltration was quantified from the stained sections.[9]

Gene Expression Analysis

-

Method: Real-Time PCR was performed on spinal cord tissue to quantify the expression of genes related to the NF-κB signaling pathway.[4]

-

Gene Panel: The analysis included key pro-inflammatory cytokines, chemokines, adhesion molecules, and transcription factors known to be downstream of NF-κB.

Conclusion and Future Directions

The available preclinical data strongly indicate that this compound, a potent Nurr1 activator, demonstrates significant disease-modifying effects in the EAE model when administered preventively.[4] The mechanism of action is linked to the suppression of the NF-κB pro-inflammatory pathway, resulting in reduced neuroinflammation, immune cell infiltration, and axonal damage in the CNS.[4]

However, the lack of efficacy in a therapeutic setting suggests that the Nurr1 activation pathway may be most effective in the early stages of the inflammatory cascade, potentially by controlling the initial invasion and activation of immune cells in the CNS.[4] Once the disease is established, with significant inflammation and tissue damage, activating this pathway alone may be insufficient to reverse the pathology.[4]

For drug development professionals, these findings highlight Nurr1 as a promising target for early intervention or prophylactic treatment in MS. Future research should focus on:

-

Elucidating the precise cellular targets of this compound within the CNS (e.g., microglia, astrocytes, infiltrating T cells).

-

Investigating the efficacy of this compound in combination with other therapeutic agents that may target different aspects of MS pathology.

-

Exploring the therapeutic window more thoroughly to determine if earlier intervention post-symptom onset could yield beneficial effects.

References

- 1. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The experimental autoimmune encephalomyelitis (EAE) model of MS: utility for understanding disease pathophysiology and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Attenuating the experimental autoimmune encephalomyelitis model improves preclinical evaluation of candidate multiple sclerosis therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of Isoxazolo-Pyridinone 7e, a Potent Activator of the Nurr1 Signaling Pathway, on Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound|CAS 500164-74-9|DC Chemicals [dcchemicals.com]

- 7. This compound – Biotech Hub Africa [biotechhubafrica.co.za]

- 8. Innate Signaling in the CNS Prevents Demyelination in a Focal EAE Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Understanding the Transcriptional Activity of Isoxazolo-Pyridinone 7e (IP7e): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoxazolo-pyridinone 7e (IP7e) is a potent, cell-permeable small molecule that has garnered significant interest for its neuroprotective and anti-inflammatory properties. Its mechanism of action is primarily attributed to the activation of Nurr1 (Nuclear Receptor Related 1), an orphan nuclear receptor crucial for the development, maintenance, and survival of dopaminergic neurons. This technical guide provides a comprehensive overview of the transcriptional activity of this compound, focusing on its role as a Nurr1 agonist and its subsequent downstream effects. We will delve into the quantitative aspects of its activity, detailed experimental protocols for assessing its function, and the signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience, immunology, and drug development who are interested in the therapeutic potential of this compound and similar Nurr1-activating compounds.

Quantitative Analysis of this compound Transcriptional Activity

The transcriptional activity of this compound is most prominently characterized by its potent activation of Nurr1-dependent gene expression. The following table summarizes the key quantitative metrics reported for this compound.

| Parameter | Value | Cell Line | Assay Type | Reference |

| EC50 | 3.9 nM | MN9D (murine midbrain dopaminergic neuronal cell line) | Nurr1-dependent reporter assay | [1] |

| Emax | 2.1-fold of basal activity | MN9D | Nurr1-dependent reporter assay | [1] |

Table 1: Quantitative Transcriptional Activity of this compound. This table provides a summary of the reported potency and efficacy of this compound in activating Nurr1-dependent transcription.

Signaling Pathways Modulated by this compound

This compound exerts its transcriptional effects through a well-defined signaling cascade. The primary pathway involves the direct or indirect activation of the orphan nuclear receptor Nurr1. Activated Nurr1 then transcriptionally represses the activity of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[2][3]

This compound-Mediated Nurr1 Activation Pathway

The precise mechanism of how this compound activates Nurr1 is an area of active investigation. As an orphan nuclear receptor, Nurr1's endogenous ligand is not definitively known. This compound is believed to act as a Nurr1 agonist, promoting its transcriptional activity. Once activated, Nurr1 can bind to specific DNA sequences known as Nurr1-responsive elements (NBREs) in the promoter regions of its target genes, thereby modulating their expression.[4]

Nurr1-Mediated Repression of NF-κB Signaling

A key anti-inflammatory function of Nurr1 activation by this compound is the subsequent repression of the NF-κB signaling pathway.[2][3] NF-κB is a master regulator of inflammation, and its inhibition is a major therapeutic goal in many inflammatory diseases. Activated Nurr1 can interfere with the transcriptional activity of NF-κB, leading to a downregulation of pro-inflammatory genes.

Key Experimental Protocols

Assessing the transcriptional activity of this compound requires a combination of in vitro and cell-based assays. The following sections provide detailed methodologies for key experiments.

Luciferase Reporter Assay for Nurr1 Activation

This assay is the gold standard for quantifying the ability of a compound to activate Nurr1-dependent transcription.

Objective: To measure the dose-dependent activation of Nurr1 by this compound.

Materials:

-

HEK293T or a relevant neuronal cell line (e.g., MN9D).[1]

-

Expression plasmid for full-length human Nurr1 (e.g., pCMV-hNurr1).[5]

-

Luciferase reporter plasmid containing Nurr1 binding sites (e.g., pGL3-Basic-NBRE).[5]

-

A control plasmid for normalization (e.g., pRL-SV40 expressing Renilla luciferase).[6]

-

Transfection reagent.

-

Cell culture medium and supplements.

-

This compound compound.

-

Dual-luciferase reporter assay system.

-

Luminometer.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the Nurr1 expression plasmid, the NBRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for another 24 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase assay kit.

-

Luciferase Activity Measurement: Measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the log of the this compound concentration to determine the EC50 and Emax values.

NF-κB Luciferase Reporter Assay for Repression

This assay is used to quantify the inhibitory effect of this compound on NF-κB transcriptional activity, which is a downstream consequence of Nurr1 activation.

Objective: To measure the dose-dependent inhibition of NF-κB by this compound.

Materials:

-

A suitable cell line (e.g., HEK293T or RAW264.7 macrophages).

-

NF-κB-responsive firefly luciferase reporter plasmid.

-

A control plasmid for normalization (e.g., pRL-null).[7]

-

Transfection reagent.

-

Cell culture medium and supplements.

-

This compound compound.

-

Dual-luciferase reporter assay system.

-

Luminometer.

Protocol:

-

Cell Seeding and Transfection: Seed and co-transfect cells with the NF-κB luciferase reporter and Renilla control plasmids as described in the Nurr1 assay.

-

Pre-treatment with this compound: After 24 hours of transfection, pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.

-

Stimulation: Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for 6-8 hours.

-

Cell Lysis and Luciferase Measurement: Follow the same procedure as in the Nurr1 reporter assay.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of NF-κB inhibition for each this compound concentration relative to the stimulated vehicle control.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is a powerful technique to determine if Nurr1, upon activation by this compound, directly binds to the promoter regions of specific target genes in a cellular context.

Objective: To identify the genomic binding sites of Nurr1 in the presence of this compound.

Materials:

-

Cells of interest treated with this compound or vehicle.

-

Formaldehyde (B43269) for cross-linking.

-

Cell lysis and chromatin shearing reagents (sonicator or enzymatic digestion).

-

Anti-Nurr1 antibody and control IgG.

-

Protein A/G magnetic beads.

-

Wash buffers.

-

Elution buffer and reverse cross-linking reagents.

-

DNA purification kit.

-

Reagents for qPCR or library preparation for ChIP-seq.

Protocol:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Cell Lysis and Chromatin Fragmentation: Lyse the cells and shear the chromatin into small fragments (200-1000 bp) by sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-Nurr1 antibody or a control IgG overnight.

-

Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washes: Wash the beads extensively to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links.

-

DNA Purification: Purify the immunoprecipitated DNA.

-

Analysis: Analyze the purified DNA by qPCR to quantify the enrichment of specific target gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis of Nurr1 binding sites.[9][10]

Conclusion

Isoxazolo-pyridinone 7e is a potent activator of the orphan nuclear receptor Nurr1, exhibiting nanomolar efficacy in cell-based reporter assays. Its transcriptional activity is characterized by the upregulation of Nurr1 target genes and the subsequent repression of the pro-inflammatory NF-κB signaling pathway. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the transcriptional effects of this compound and to screen for novel Nurr1 modulators. A thorough understanding of the transcriptional mechanisms of this compound is critical for its continued development as a potential therapeutic agent for neurodegenerative and inflammatory diseases.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. journals.plos.org [journals.plos.org]

- 3. Effects of isoxazolo-pyridinone 7e, a potent activator of the Nurr1 signaling pathway, on experimental autoimmune encephalomyelitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Orphan nuclear receptor Nurr1 directly transactivates the promoter activity of the tyrosine hydroxylase gene in a cell-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structure-Guided Design of Nurr1 Agonists Derived from the Natural Ligand Dihydroxyindole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.apub.kr [cdn.apub.kr]

- 8. benchchem.com [benchchem.com]

- 9. dspace.library.uu.nl [dspace.library.uu.nl]

- 10. Chromatin Immunoprecipitation Indirect Peaks Highlight Long-Range Interactions of Insulator Proteins and Pol II Pausing - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of IP7e on Microglial and Astrocytic Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation, characterized by the activation of microglia and astrocytes, is a key pathological feature of numerous neurodegenerative diseases. The orphan nuclear receptor Nurr1 has emerged as a critical regulator of inflammatory responses in the central nervous system (CNS). IP7e, a potent and specific isoxazolo-pyridinone-based agonist of Nurr1, has shown promise in preclinical models by attenuating neuroinflammation and neurodegeneration. This technical guide provides an in-depth overview of the impact of this compound on microglial and astrocytic activation, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.